An In-depth Technical Guide to the Chemical Properties of 2-Methyloctan-3-one
An In-depth Technical Guide to the Chemical Properties of 2-Methyloctan-3-one
Introduction
2-Methyloctan-3-one (CAS No: 923-28-4) is an aliphatic ketone characterized by a nine-carbon backbone.[1][2] Its structure, featuring a carbonyl group at the third position and a methyl branch at the second, imparts specific chemical and physical properties that make it a subject of interest in synthetic organic chemistry. While not widely recognized as a fragrance or flavor component, its utility as a chemical intermediate and a model compound for studying ketone reactivity is significant for researchers and professionals in drug development and chemical synthesis.[3] This guide provides a comprehensive overview of its core chemical properties, analytical characterization, reactivity, and safety protocols, grounded in established scientific data.
Chemical Identity and Molecular Structure
A precise understanding of a molecule begins with its fundamental identifiers and structure. 2-Methyloctan-3-one is also known by synonyms such as Isopropyl pentyl ketone and n-Amyl isopropyl ketone.[1][4]
The structure consists of an eight-carbon chain with a ketone functional group on the third carbon and a methyl group on the second carbon. This branched structure influences its physical properties like boiling point and density when compared to its linear isomer, nonan-3-one.
| Identifier | Value | Source |
| IUPAC Name | 2-methyloctan-3-one | PubChem[1] |
| Synonyms | Isopropyl pentyl ketone, 2-Methyl-3-octanone | PubChem[1] |
| CAS Number | 923-28-4 | NIST WebBook[2] |
| Molecular Formula | C₉H₁₈O | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| InChI | InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3 | PubChem[1] |
| InChIKey | ODSKXCNVESXQCZ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCCCCC(=O)C(C)C | PubChem[1] |
Physicochemical Properties
The physical properties of 2-Methyloctan-3-one are dictated by its molecular weight, the polarity of the carbonyl group, and its overall molecular shape. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Notes | Source |
| Appearance | Clear, colorless liquid | Assumed based on similar ketones | Sigma-Aldrich[5] |
| Boiling Point | 140 - 144 °C | Data for the related compound 2-Methyloctane | Sigma-Aldrich[6] |
| Density | 0.814 ± 0.06 g/cm³ (est.) | Estimated value | The Good Scents Company[7] |
| Flash Point | 59.1 °C | --- | Chemsrc[8] |
| Refractive Index | 1.415 ± 0.02 (est.) | Estimated value at 20°C | The Good Scents Company[7] |
| Water Solubility | 457.7 mg/L @ 25 °C (est.) | Estimated value | The Good Scents Company[3] |
The moderate boiling point is consistent with a C9 ketone, while its limited water solubility is expected due to the long, nonpolar alkyl chain.[3] The compound is soluble in many organic solvents.
Spectroscopic Characterization: A Validating Framework
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. Each technique offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyloctan-3-one will exhibit distinct signals corresponding to the chemically non-equivalent protons. The key diagnostic signals include a multiplet for the proton at the C2 position (α to the carbonyl), which is deshielded, and characteristic signals for the terminal methyl groups of the pentyl and isopropyl fragments. Protons closer to the electron-withdrawing carbonyl group will appear further downfield (higher ppm).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, confirming the presence of nine unique carbon atoms. The most notable signal is the carbonyl carbon, which will appear significantly downfield, typically in the range of 200-220 ppm, a characteristic feature of ketones.[1]
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Sample Preparation: Dissolve 5-10 mg of 2-Methyloctan-3-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
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Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
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Acquisition: Acquire the spectrum using a standard proton pulse program. A spectral width of 12-15 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Methyloctan-3-one, the IR spectrum is dominated by two key features.[2]
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C=O Stretch: A strong, sharp absorption band will appear in the region of 1715-1720 cm⁻¹. This is highly characteristic of an aliphatic ketone.[9]
-
C-H Stretch: Multiple bands will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (142.24).[1]
-
Fragmentation Pattern: The most significant fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For 2-Methyloctan-3-one, this can occur on either side of the carbonyl, leading to characteristic fragment ions.
Caption: General workflow for the synthesis of 2-Methyloctan-3-one.
Core Reactivity
The chemistry of 2-Methyloctan-3-one is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the secondary alcohol, 2-methyloctan-3-ol. [10]* Enolate Formation: The protons on the carbon adjacent to the carbonyl group (the α-carbon, C2) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a wide range of reactions, such as alkylations and aldol condensations, making 2-Methyloctan-3-one a useful building block in more complex molecular syntheses.
Relevance in Drug Development and Research
While 2-Methyloctan-3-one itself is not a therapeutic agent, its structural motifs are relevant in medicinal chemistry. The introduction of a methyl group into a drug candidate molecule is a common strategy in lead optimization. [11]Methyl groups can significantly alter a compound's properties by:
-
Modulating Pharmacokinetics: A methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11]* Improving Binding Affinity: The steric bulk of a methyl group can enforce a specific conformation that is more favorable for binding to a biological target. [11]* Altering Physicochemical Properties: Methylation can impact a molecule's lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. [11] Therefore, understanding the chemical properties and reactivity of model compounds like 2-Methyloctan-3-one provides valuable insights for drug design professionals.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyloctan-3-one presents several hazards. [1]
-
GHS Classification:
-
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep the container tightly closed and store it in a well-ventilated place. * Use explosion-proof electrical, ventilating, and lighting equipment. * Wear protective gloves, protective clothing, eye protection, and face protection. * Avoid release to the environment. Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE). [5]
-
Conclusion
2-Methyloctan-3-one is a branched aliphatic ketone with well-defined chemical and physical properties. Its structure is readily confirmed by standard spectroscopic techniques, and its reactivity is centered around the versatile carbonyl functional group. While its direct applications are limited, it serves as an important chemical intermediate and a valuable model compound for understanding the fundamental principles of organic chemistry that are critical to researchers, scientists, and professionals in the field of drug development.
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